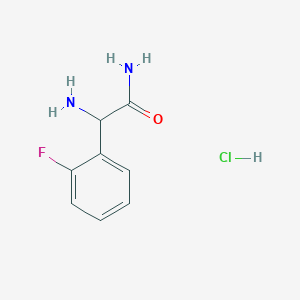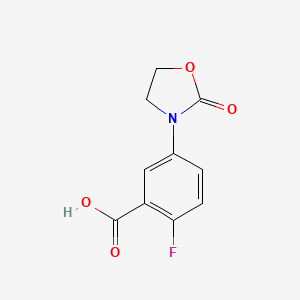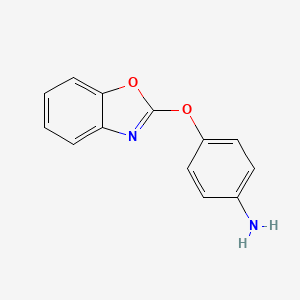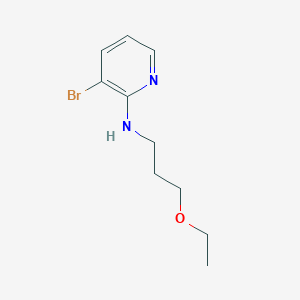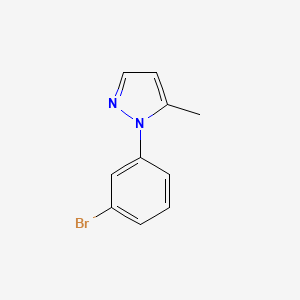
1-(3-ブロモフェニル)-5-メチル-1H-ピラゾール
説明
1-(3-Bromophenyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Bromophenyl)-5-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Bromophenyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬物動態および代謝物の同定
この化合物は、特に不整脈などの心臓血管疾患の文脈で、その薬物動態について研究されてきました。ある研究では、1-(3-ブロモフェニル)-5-メチル-1H-ピラゾール誘導体の薬物動態特性と、ラットにおけるその代謝物の同定について詳しく説明しています。 この研究では、UHPLC-MS/MS法を使用してラット血漿中の化合物を定量化し、その吸収と代謝に関する洞察を得ています .
抗不整脈薬開発
その薬物動態プロファイルにより、この化合物は抗不整脈薬の開発候補となっています。 この化合物は代謝変換を受ける能力があるため、体内で効果的に代謝される薬剤を設計するための潜在的な骨格となり、不整脈の管理に不可欠です .
合成と構造解析
研究者らは、1-(3-ブロモフェニル)-5-メチル-1H-ピラゾールの誘導体を合成し、その結晶構造を分析しました。このような研究は、化合物の化学的挙動と薬剤フォアとしての可能性を理解するために不可欠です。 結晶学的分析は、さらなる計算モデリングと創薬の努力の基礎を提供します .
密度汎関数理論(DFT)研究
この化合物は、その電子構造を理解するためのDFT研究の対象となっています。これらの研究は、生物学的標的との反応性と相互作用を予測するために不可欠です。 DFT計算から導き出されたHOMO-LUMOギャップと分子静電ポテンシャルは、所望の生物学的活性を備えた新しい化合物の設計を知らせることができます .
抗真菌活性スクリーニング
この化合物の誘導体は、特定の真菌株に対する抗真菌活性を試験されています。 活性が中等度であったものの、このようなスクリーニングは、抗真菌剤耐性に対する懸念が高まっていることを考えると、特に新しい抗真菌剤を特定するために貴重です .
抗菌活性評価
この化合物は特定の細菌株に対して有意な効果を示しませんでしたが、その抗菌活性の評価は重要です。 これは、活性スペクトルと細菌感染症の治療における潜在的な用途を決定するのに役立ちます .
遷移金属錯体のリガンド
ピラゾール誘導体は、キレート配位子として機能することが知られています。 この化合物のブロモフェニル基は、遷移金属と安定な錯体を形成する能力を潜在的に高める可能性があり、配位化学と触媒系の開発に役立ちます .
インシリコ代謝物予測
この化合物の代謝物は、インシリコ法を使用して予測されており、これは創薬に役立ちます。 このような予測は、化合物の生体変換を理解し、薬物動態プロファイルを改善した誘導体を設計するのに役立ちます .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and the necessary safety precautions. The compound “1-(3-Bromophenyl)-5-methyl-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .
作用機序
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .
Biochemical Pathways
It’s plausible that the compound could influence several pathways due to its potential interactions with various biological targets .
Pharmacokinetics
A study on a similar compound, 1-(3’-bromophenyl)-heliamine, showed that it reached a maximum concentration (cmax) of 56865 ± 12214 ng/mL in rat plasma 100 ± 045 h after oral administration . This suggests that 1-(3-Bromophenyl)-5-methyl-1H-pyrazole might also have favorable bioavailability.
Result of Action
The compound’s potential interactions with various biological targets could lead to a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole . For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s reactivity and its interactions with its targets .
特性
IUPAC Name |
1-(3-bromophenyl)-5-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKRUOCNOJWGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260787-69-6 | |
| Record name | 1-(3-bromophenyl)-5-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)
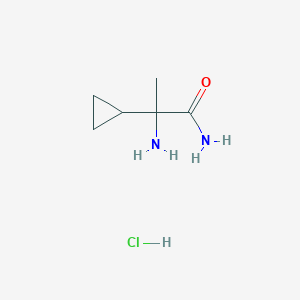
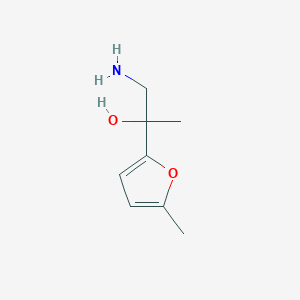
![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)
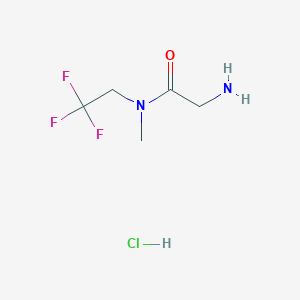

![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)
